3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride chemical properties
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive sulfonyl chloride handle, an electron-withdrawing trifluoromethyl group, and an electron-donating methoxy group—provides a sophisticated tool for molecular design. The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The sulfonyl chloride group serves as a robust electrophilic site for covalently linking the scaffold to various nucleophiles, most notably forming the sulfonamide linkage, a cornerstone of many approved drugs. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
The fundamental properties of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 1146355-33-0 | [3][4][5] |
| Molecular Formula | C₈H₆ClF₃O₃S | [3][5] |
| Molecular Weight | 274.64 g/mol | [3][5] |
| Appearance | White crystalline solid | [5] |
| Boiling Point | 310.5 ± 42.0 °C (Predicted) | [5] |
| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [5] |
| Canonical SMILES | COC1=CC(C(F)(F)F)=CC(S(=O)(=O)Cl)=C1 | [4] |
| InChI | InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | [3][4] |
| InChIKey | JCJFHWJIWNJCOC-UHFFFAOYSA-N | [3] |
Section 2: Synthesis and Characterization
Synthetic Strategy: The Diazotization Approach
While several methods exist for the preparation of arylsulfonyl chlorides, the most reliable and regioselective route for this specific molecule starts from the corresponding aniline, 3-methoxy-5-(trifluoromethyl)aniline. This method, a variation of the Sandmeyer reaction, involves two key steps:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which decomposes the diazonium salt and introduces the -SO₂Cl group onto the aromatic ring.
Causality: Maintaining a low temperature (typically -15°C to -5°C) during diazotization is critical.[6] Diazonium salts are thermally unstable; exceeding this temperature range leads to premature decomposition and the formation of unwanted phenolic byproducts, significantly reducing the yield and purity of the final product.[6] This method is preferred over direct chlorosulfonation of the parent anisole derivative, which could lead to a mixture of isomers and potential side reactions.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for preparing substituted arylsulfonyl chlorides and should be performed by trained chemists in a well-ventilated fume hood.[6]
Materials:
-
3-methoxy-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid
-
Copper(I) Chloride (CuCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Acidic Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.
-
Cooling: Cool the mixture to between -10°C and -5°C using a dry ice/acetone bath. Ensure the amine salt remains in suspension.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cold amine suspension, ensuring the internal temperature does not rise above -5°C.[6] The formation of a clear solution or a fine, pale suspension indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
Catalyst-SO₂ Slurry: In a separate, larger flask, prepare a slurry of copper(I) chloride (0.1 eq) in a saturated solution of sulfur dioxide in glacial acetic acid. Cool this mixture to 0°C.
-
Addition and Decomposition: Slowly add the cold diazonium salt solution to the SO₂/CuCl slurry. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 15°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Pour the reaction mixture into a large volume of ice water. Extract the aqueous phase three times with diethyl ether.
-
Neutralization: Combine the organic extracts and carefully wash with water, followed by saturated sodium bicarbonate solution until effervescence stops. Caution: Significant gas evolution occurs during this step due to the neutralization of residual acid.[6]
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a pure, white crystalline solid.
Characterization
The identity and purity of the synthesized 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride are confirmed using standard analytical techniques:
-
¹H & ¹⁹F NMR: To confirm the aromatic substitution pattern and the presence of the methoxy and trifluoromethyl groups.
-
IR Spectroscopy: To identify the characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the ranges of 1348-1380 cm⁻¹ and 1150-1200 cm⁻¹.[7]
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl-substituted benzene ring. The -CF₃ group, in particular, enhances the Lewis acidity of the sulfur center, making the compound highly reactive towards nucleophiles.[7] This heightened reactivity allows for efficient reactions under mild conditions, a desirable trait in complex molecule synthesis.
Key Reactions in Drug Synthesis
Sulfonamide Formation: The most prominent reaction of this compound is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry. The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.
General Reaction: R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl
Sulfonate Ester Formation: Reaction with alcohols or phenols yields the corresponding sulfonate esters. While less common in final drug structures, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates.
General Reaction: R-OH + Cl-SO₂-Ar → R-O-SO₂-Ar + HCl
Reaction Mechanism Diagram
Caption: General mechanism for nucleophilic substitution.
Section 4: Applications in Drug Discovery and Development
Role as a Privileged Synthetic Building Block
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is not a therapeutic agent itself but a high-value intermediate. It allows for the strategic installation of the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto a lead compound. This modification can drastically alter a molecule's pharmacological profile.[1]
The Trifluoromethyl Group in Medicinal Chemistry
The incorporation of a -CF₃ group is a well-established strategy in drug design to optimize lead compounds.[8] Its key benefits include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase the drug's half-life and bioavailability.
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its biological target.[2]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor binding.
Illustrative Application in Kinase Inhibitor Design
Many modern cancer therapies target protein kinases. A common strategy is to design inhibitors that bind to the ATP-binding pocket of the kinase. The sulfonamide group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor to the kinase's hinge region. The substituted aromatic ring can then occupy an adjacent hydrophobic pocket.
Caption: Drug candidate blocking the ATP binding site.
Section 5: Safety, Handling, and Storage
As a reactive chemical intermediate, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride requires careful handling.
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
-
Corrosivity: Like most sulfonyl chlorides, it is corrosive and will cause burns upon direct contact with skin or eyes.[10][11]
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[10]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood.[10]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9]
-
Avoid creating dust. Use engineering controls to minimize exposure.
-
Have an emergency eyewash station and safety shower readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
To prevent degradation from moisture, store under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]
Section 6: Conclusion
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a powerful and versatile reagent for drug discovery and development. Its carefully arranged functional groups offer a pre-packaged solution for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the synthesis of next-generation therapeutics. By adhering to strict safety protocols, researchers can effectively and safely utilize this building block to advance their research programs.
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Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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